Scientific Field: Medicinal Chemistry Application Summary: This compound is used as a precursor in synthesizing novel chloroquinoline analogs with potential antibacterial and antioxidant activities . Methods of Application:
Synthesis: Utilizing Vilsmeier–Haack reaction and aromatic nucleophilic substitution.
Transformation: Carbaldehyde functional group is converted into nitriles and amides.
Screening: Antibacterial activity is tested against various bacterial strains. :
Scientific Field: Agrochemical and Pharmaceutical Industries Application Summary: The compound serves as an intermediate in the synthesis of active ingredients for crop protection and pharmaceuticals . Methods of Application:
Synthesis: Employed in the formation of trifluoromethylpyridines.
Application: Used in crop protection and pharmaceutical products. :
Scientific Field: Synthetic Chemistry Application Summary: The compound is involved in electrophilic aromatic substitution reactions to create benzene derivatives . Methods of Application:
Mechanism: A two-step process where the electrophile forms a sigma-bond to the benzene ring, followed by deprotonation. :
Scientific Field: Catalysis Application Summary: Utilized in catalytic processes to synthesize various chemical compounds . Methods of Application:
Catalytic Activity: Acts as a substrate or intermediate in catalyzed chemical reactions. :
Scientific Field: Environmental Science Application Summary: Investigated for its role in environmental remediation processes . Methods of Application:
Remediation: Potential use in the breakdown or sequestration of environmental pollutants. :
2-Chloro-3-ethoxy-1,4-difluorobenzene is an aromatic compound characterized by the presence of two fluorine atoms and one chlorine atom on a benzene ring, along with an ethoxy group. Its chemical formula is and it has a molecular weight of approximately 192.63 g/mol. The structure features a chloro substituent at the second position, an ethoxy group at the third position, and difluorination at the first and fourth positions of the benzene ring. This specific arrangement of substituents contributes to its unique physical and chemical properties.
Since specific applications or biological activity for 2-chloro-3-ethoxy-1,4-difluorobenzene haven't been documented, a mechanism of action cannot be described at this point.
Due to the lack of specific data, it's crucial to handle this compound with caution, assuming it might possess similar hazards to other halogenated aromatic compounds:
The synthesis of 2-chloro-3-ethoxy-1,4-difluorobenzene can be achieved through several methods:
2-Chloro-3-ethoxy-1,4-difluorobenzene has potential applications in various fields:
Several compounds share structural similarities with 2-chloro-3-ethoxy-1,4-difluorobenzene. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 1-Chloro-2-fluoro-4-methylbenzene | One chlorine and one fluorine | Used in organic synthesis |
| 2-Bromo-3-fluoroaniline | Bromine and fluorine on an aniline structure | Exhibits different reactivity |
| 3-Ethoxy-1,4-difluorobenzene | Similar difluorination but lacks chlorine | May have different biological activity |
| 5-Bromo-2-chloro-3-fluorophenol | Contains bromine instead of ethoxy | Known for its antibacterial properties |
The unique combination of two fluorine atoms along with a chloro and ethoxy group makes 2-chloro-3-ethoxy-1,4-difluorobenzene particularly interesting for research into new materials and pharmaceuticals. Its distinct reactivity profile compared to similar compounds allows it to occupy a unique niche in synthetic organic chemistry.